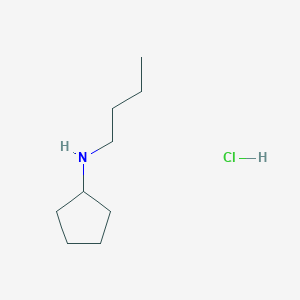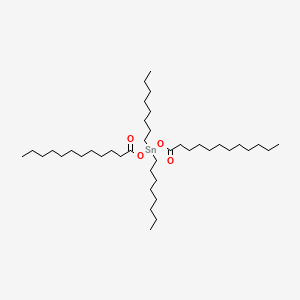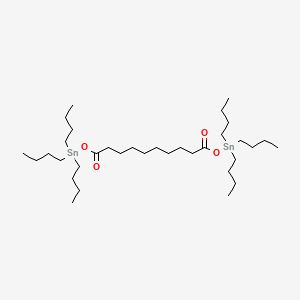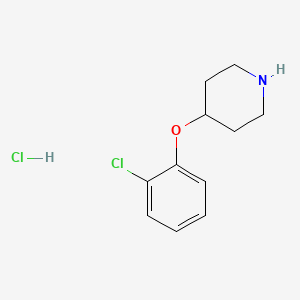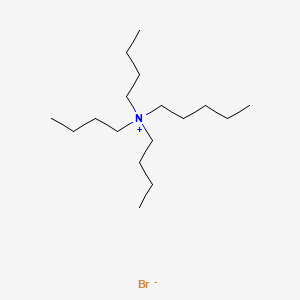![molecular formula C13H13ClN2O3 B1357325 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid CAS No. 936074-51-0](/img/structure/B1357325.png)
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid” is a chemical compound . It is also known by other names such as “1-(5-Chloro-2-benzoxazolyl)-4-piperidinecarboxylic acid”, “4-Piperidinecarboxylic acid, 1-(5-chloro-2-benzoxazolyl)-”, and "1-(5-chloro-1,3-benzoxazol-2-yl)-4-piperidinecarboxylic acid" .
Synthesis Analysis
Benzoxazole derivatives, which include “this compound”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as NMR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques .
Wissenschaftliche Forschungsanwendungen
Cancer Research
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid has been explored in cancer research. A study mentions the synthesis of a related compound that inhibits Aurora A, an enzyme implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Research has shown the antimicrobial potential of compounds related to this compound. A study synthesizing new pyridine derivatives demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antibacterial Agents
Some derivatives of this compound exhibit antibacterial activity. For instance, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives showed comparable antibacterial activity against multidrug-resistant strains (Huang et al., 2010).
Hydrogen-Bonded Structures
The compound has been studied for its role in forming hydrogen-bonded structures. One study examined the structures of proton-transfer compounds involving related piperidine derivatives, highlighting their potential in developing new materials (Smith & Wermuth, 2010).
Antioxidant Activity
There is evidence of antioxidant activity in derivatives of this compound. A study synthesized novel derivatives and identified several as potent antioxidants, with some showing higher activity than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Catalytic Applications
The compound has also been explored for its catalytic properties. A study developed functionalized Fe3O4 nanoparticles with PPCA (a related compound) for efficient synthesis in organic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Complex Formation
Research includes the study of complex formation with metals. For example, a study on the adduct of 3‐(piperidin‐1‐yl)propionic acid with triphenyltin chloride provides insights into the structural aspects of such complexes (Yan & Khoo, 2005).
Molecular Structure and Spectroscopy
The compound's derivatives have been investigated for their molecular structure and spectroscopic properties, aiding in understanding its chemical behavior and potential applications (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Characterization
Several studies focus on synthesizing and characterizing derivatives of this compound, contributing to the development of new pharmaceuticals and materials (Rui, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCRCVLSBGYFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587988 |
Source


|
| Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936074-51-0 |
Source


|
| Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



